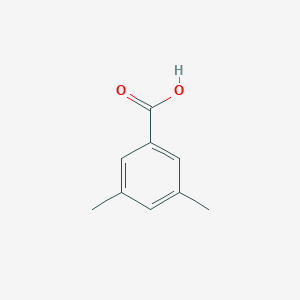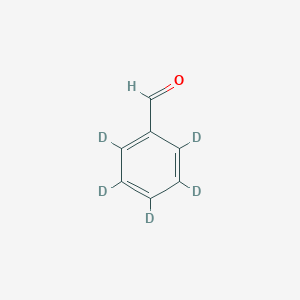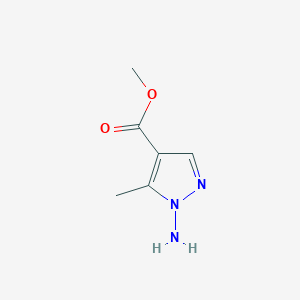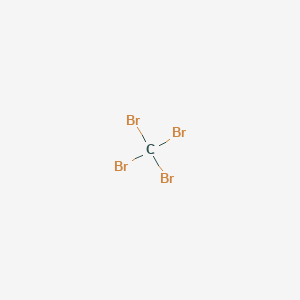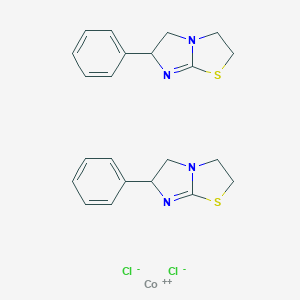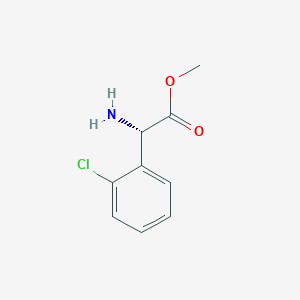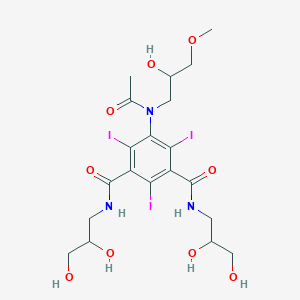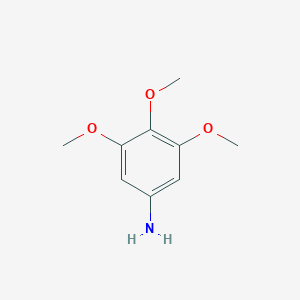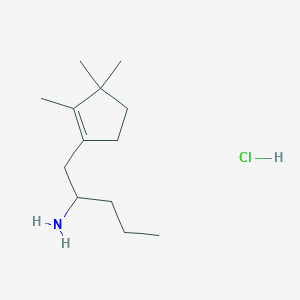
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride, also known as Octodrine or DMHA, is a synthetic compound that has been gaining popularity in the scientific research community due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are involved in cognitive function and mood regulation.
Biochemical And Physiological Effects
Studies have shown that 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride can have various biochemical and physiological effects. It has been found to increase energy levels, improve focus and concentration, and enhance athletic performance. It has also been shown to have potential neuroprotective effects, which could make it a potential treatment for neurological disorders such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that there is still a lack of understanding of its exact mechanism of action, which makes it difficult to design experiments that can fully explore its potential applications.
Future Directions
There are several future directions for research on 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride. One potential area of research is exploring its potential use as a treatment for neurological disorders such as Alzheimer's disease. Additionally, further studies could be done to explore its potential use in improving athletic performance and cognitive function. Finally, more research could be done to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride is synthesized through the reaction of 3,5-dimethylpyrazole with 4-methyl-2-pentanone. The resulting product is then reacted with hydrochloric acid to produce the final compound.
Scientific Research Applications
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride has been found to have potential applications in various scientific research fields. It has been studied for its potential use in improving cognitive function, enhancing athletic performance, and as a potential treatment for neurological disorders such as Alzheimer's disease.
properties
CAS RN |
147960-75-6 |
|---|---|
Product Name |
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride |
Molecular Formula |
C13H26ClN |
Molecular Weight |
231.8 g/mol |
IUPAC Name |
1-(2,3,3-trimethylcyclopenten-1-yl)pentan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H25N.ClH/c1-5-6-12(14)9-11-7-8-13(3,4)10(11)2;/h12H,5-9,14H2,1-4H3;1H |
InChI Key |
PTKFPIDSTWZZKF-UHFFFAOYSA-N |
SMILES |
CCCC(CC1=C(C(CC1)(C)C)C)N.Cl |
Canonical SMILES |
CCCC(CC1=C(C(CC1)(C)C)C)N.Cl |
synonyms |
1-Cyclopentene-1-ethanamine, alpha-propyl-2,3,3-trimethyl-, hydrochlor ide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol](/img/structure/B125869.png)
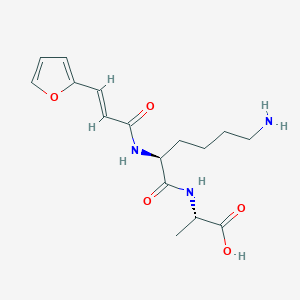
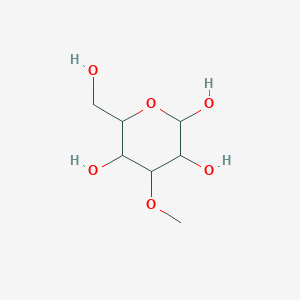
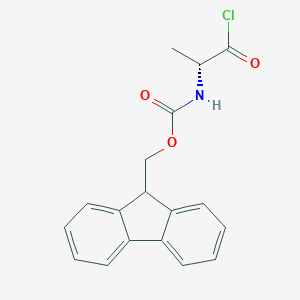
![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)
